Allyloxy-tert-butyldimethylsilane
Overview
Description
Allyloxy-tert-butyldimethylsilane is a versatile organosilicon compound with the molecular formula C9H20OSi. This colorless liquid is extensively employed in scientific research due to its unique properties and applications. It is known for its ability to dissolve in many organic solvents and its role as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Allyloxy-tert-butyldimethylsilane is a versatile organosilicon compound that is extensively employed in scientific research It is known to function as a catalyst, enhancing both yield and selectivity in chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets to facilitate reactions by increasing reaction rates and influencing selectivity . This improves the overall reaction efficiency.
Biochemical Pathways
It is known to influence the activity and selectivity of asymmetric hydroformylation (ahf) catalysts , suggesting its involvement in the hydroformylation pathway.
Pharmacokinetics
It is known to be sparingly soluble in water , which may impact its bioavailability.
Result of Action
Its role as a catalyst suggests that it likely influences the rate and selectivity of chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be incompatible with oxidizing agents . Additionally, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyloxy-tert-butyldimethylsilane can be synthesized through the reaction of allyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Allyloxy-tert-butyldimethylsilane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or chromium-based oxidants.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the silyl group with other functional groups using nucleophiles.
Major Products Formed: The major products formed from these reactions include allyl alcohols, allyl halides, and various organosilicon compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Allyloxy-tert-butyldimethylsilane is widely used in scientific research due to its unique properties. It serves as a catalyst in various chemical reactions, enhancing both yield and selectivity. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Chemistry: It is used in organic synthesis to protect hydroxyl groups and as a reagent in the formation of carbon-silicon bonds.
Biology: this compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and the synthesis of drug intermediates.
Industry: The compound is utilized in the production of silicon-based materials and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Allyltrimethylsilane
Vinyltrimethylsilane
Bis(trimethylsilyl)acetylene
2-Allyloxyethanol
Allyltrichlorosilane
3-Buten-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
tert-butyl-dimethyl-prop-2-enoxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-7-8-10-11(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWVPYLVNAKSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341726 | |
Record name | Allyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105875-75-0 | |
Record name | Allyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyloxy-tert-butyldimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.